(R)-ethyl 2-acetamido-3-(acetylthio)propanoate

説明

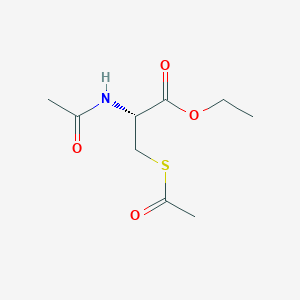

®-ethyl 2-acetamido-3-(acetylthio)propanoate is a chiral compound with the molecular formula C7H11NO4S It is a derivative of cysteine, an amino acid, and features both an acetamido group and an acetylthio group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-acetamido-3-(acetylthio)propanoate typically involves the following steps:

Starting Material: The synthesis begins with ®-cysteine, which is commercially available.

Acetylation: The thiol group of ®-cysteine is acetylated using acetic anhydride in the presence of a base such as pyridine.

Amidation: The amino group is then acetylated using acetic anhydride to form the acetamido group.

Esterification: Finally, the carboxyl group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ®-ethyl 2-acetamido-3-(acetylthio)propanoate.

Industrial Production Methods

Industrial production of ®-ethyl 2-acetamido-3-(acetylthio)propanoate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the acetylation and esterification reactions.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.

化学反応の分析

Types of Reactions

®-ethyl 2-acetamido-3-(acetylthio)propanoate undergoes various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol derivative.

Substitution: The acetylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

®-ethyl 2-acetamido-3-(acetylthio)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways involving cysteine derivatives.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of ®-ethyl 2-acetamido-3-(acetylthio)propanoate involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins that have thiol groups, potentially modifying their activity.

Pathways Involved: It may participate in redox reactions and influence cellular oxidative stress levels.

類似化合物との比較

Similar Compounds

®-2-acetamido-3-(acetylthio)propanoic acid: Similar structure but lacks the ethyl ester group.

N-acetylcysteine: A well-known thiol-containing compound used as a mucolytic agent and antioxidant.

Uniqueness

®-ethyl 2-acetamido-3-(acetylthio)propanoate is unique due to its combination of acetamido and acetylthio groups, along with the ethyl ester functionality

生物活性

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C₉H₁₅NO₄S and is classified as an acetamido derivative. Its structure includes an ethyl group, an acetamido group, and an acetylthio moiety, which are essential for its biological activity.

Target Interactions

The compound interacts with various biological targets through its electrophilic nature, allowing it to form covalent bonds with thiol groups in proteins. This property is crucial for its biological effects, particularly in modulating enzyme activity and influencing cellular signaling pathways.

Biochemical Pathways

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular metabolism.

- Cellular Signaling : The compound may affect signaling pathways related to inflammation and cell proliferation by modifying protein functions through covalent modifications.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-absorbed after administration, with a distribution pattern favoring lipid-rich tissues due to its lipophilic characteristics. Metabolism primarily occurs in the liver, where it may undergo hydrolysis or conjugation reactions.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or function through interactions with key enzymes.

Anticancer Properties

Research has demonstrated that this compound can induce apoptosis in cancer cell lines. The induction of programmed cell death is likely mediated by the activation of pro-apoptotic signaling pathways and the inhibition of anti-apoptotic factors.

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study investigated the effects of this compound on human breast cancer cells, showing a significant reduction in cell viability and increased apoptosis rates. The study utilized flow cytometry to quantify apoptotic cells and Western blot analysis to assess the expression of apoptosis-related proteins.

- Antimicrobial Efficacy : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Summary of Biological Activities

特性

IUPAC Name |

ethyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVURBLPSBAOFS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CSC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941317 | |

| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19547-89-8 | |

| Record name | S,N-Diacetylcysteine monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does DACE increase intracellular cysteine and glutathione (GSH) levels more effectively than cysteine itself or other cysteine prodrugs?

A: DACE exhibits superior efficacy in elevating intracellular cysteine and GSH levels compared to direct cysteine administration or other prodrugs like N-acetylcysteine and oxothiazolidine carboxylic acid []. This enhanced effect stems from DACE's ability to bypass active transport mechanisms for cellular uptake, unlike cysteine. Research demonstrates that incubating peripheral blood mononuclear cells with DACE leads to higher intracellular cysteine and GSH concentrations after 24 hours compared to equivalent doses of cysteine or other prodrugs []. This suggests that DACE's structure facilitates a more efficient entry into cells, leading to a greater increase in cysteine and GSH levels.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。